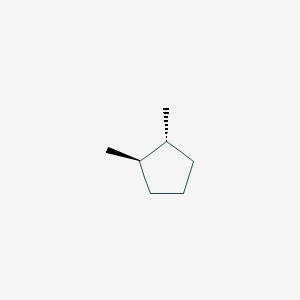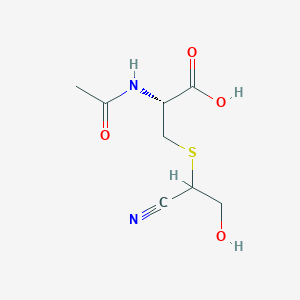
Triethylorthooxalat
Übersicht
Beschreibung
Triethyl orthoacetate is an organic compound with the formula CH₃C(OC₂H₅)₃. It is the ethyl orthoester of acetic acid and appears as a colorless oily liquid. This compound is primarily used in organic synthesis for acetylation and is also involved in the Johnson-Claisen rearrangement .
Wissenschaftliche Forschungsanwendungen
Triethyl orthoacetate has several applications in scientific research:
Organic synthesis: It is used to synthesize ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications.
Pharmaceuticals: It serves as a reagent in the synthesis of various pharmaceutical compounds.
Water scavenger: Triethyl orthoacetate is used to remove water from reaction mixtures.
Johnson-Claisen rearrangement: It is involved in the synthesis of ethyl alk-4-enoates.
Wirkmechanismus
Target of Action
Triethyl orthoacetate, also known as 1,1,1-Triethoxyethane, is primarily used in organic synthesis . Its primary targets are various organic compounds that undergo acetylation . It is also used in the Johnson-Claisen rearrangement .
Mode of Action
Triethyl orthoacetate interacts with its targets through a process known as acetylation . This involves the transfer of an acetyl group from the orthoacetate to the target molecule . In the Johnson-Claisen rearrangement, it acts as a reagent to facilitate the rearrangement of allylic alcohols .
Biochemical Pathways
The primary biochemical pathway affected by Triethyl orthoacetate is the acetylation pathway . Acetylation is a critical process in organic chemistry, affecting the structure and function of molecules . Additionally, it plays a role in the Johnson-Claisen rearrangement, a reaction that results in the formation of γ,δ-unsaturated esters .
Pharmacokinetics
It’s worth noting that its physical properties, such as its boiling point (142°c) and density (0885 g/mL at 25°C), can influence its behavior in a chemical reaction .
Result of Action
The result of Triethyl orthoacetate’s action is the acetylation of target molecules, altering their structure and potentially their function . In the context of the Johnson-Claisen rearrangement, it helps facilitate the rearrangement of allylic alcohols to form γ,δ-unsaturated esters .
Action Environment
The action of Triethyl orthoacetate can be influenced by environmental factors. For instance, it is stable in alkaline conditions but decomposes in the presence of water and acidic media . It is also flammable and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Its efficacy and stability can be affected by these and other environmental factors .
Vorbereitungsmethoden
Triethyl orthoacetate can be synthesized through several methods. One common method involves the reaction of acetonitrile with ethanol in the presence of hydrogen chloride. The process involves three main steps:
Formation of imino ester: Acetonitrile and ethanol are dissolved in toluene, and hydrogen chloride is bubbled through the solution at -5 to 0°C. The reaction mixture is then allowed to react at room temperature for 36-48 hours.
Esterification: The imino ester is then reacted with excess ethanol at 40°C. The reaction is monitored using thymol blue as an indicator, and ammonia is added until the solution turns from red to yellow, indicating a pH of 5-6.
Product isolation: The reaction mixture is poured into ice water containing ammonia, and the organic layer is separated, dried, and distilled to obtain triethyl orthoacetate with a yield of over 72%.
Analyse Chemischer Reaktionen
Triethyl orthoacetate undergoes various chemical reactions, including:
Johnson-Claisen rearrangement: This reaction involves the conversion of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds using triethyl orthoacetate.
Acetylation: Triethyl orthoacetate is used to introduce acetate groups into alcohols, forming esters.
Common reagents and conditions for these reactions include acids, bases, and various solvents such as ethanol and toluene. The major products formed from these reactions are acetic acid, ethanol, and various esters.
Vergleich Mit ähnlichen Verbindungen
Triethyl orthoacetate is similar to other orthoesters such as trimethyl orthoformate and triethyl orthoformate. it is unique in its ability to introduce acetate groups and its involvement in the Johnson-Claisen rearrangement . Similar compounds include:
Trimethyl orthoformate: Used in the synthesis of acetals and as a reagent in organic synthesis.
Triethyl orthoformate: Used in the synthesis of formates and as a reagent in organic synthesis.
Triethyl orthoacetate stands out due to its specific applications in acetylation and the Johnson-Claisen rearrangement, making it a valuable reagent in organic chemistry.
Eigenschaften
IUPAC Name |
1,1,1-triethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXKKFRNOPRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058815 | |
| Record name | Ethane, 1,1,1-triethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 1,1,1-Triethoxyethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9803 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78-39-7 | |
| Record name | Triethyl orthoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Triethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl orthoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1,1,1-triethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1,1,1-triethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl orthoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIETHOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48352MHC78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of triethyl orthoacetate?
A1: Triethyl orthoacetate has the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol. Its structure consists of a central carbon atom bonded to three ethoxy groups (–OCH2CH3) and a methyl group (–CH3).
Q2: What is the Johnson-Claisen rearrangement, and how is triethyl orthoacetate involved?
A2: The Johnson-Claisen rearrangement is a [] useful reaction in organic chemistry that involves the thermal rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. Triethyl orthoacetate can react with allylic alcohols in the presence of an acid catalyst, forming an intermediate allyl vinyl ether, which then undergoes the Johnson-Claisen rearrangement []. This reaction offers a valuable method for synthesizing γ,δ-unsaturated esters, which are important building blocks for various organic molecules.
Q3: How can triethyl orthoacetate be used for the synthesis of heterocycles?
A3: Triethyl orthoacetate is a valuable reagent in the synthesis of various heterocyclic compounds [, , , , , , ]. For instance, it reacts with 2-aminonicotinamides in the presence of acetic acid to yield substituted pyrido[2,3-d]pyrimidines [].
Q4: Can triethyl orthoacetate be used for esterification reactions?
A4: Yes, triethyl orthoacetate can be employed as an alternative reagent for the esterification of carboxylic acids. This method, often carried out in ionic liquids, offers a milder and environmentally friendly approach compared to traditional methods using strong acids [].
Q5: How does the structure of triethyl orthoacetate influence its reactivity in the Johnson-Claisen rearrangement?
A5: The steric bulk of the ethoxy groups in triethyl orthoacetate can influence the stereochemical outcome of the Johnson-Claisen rearrangement []. The size of the orthoester employed (e.g., trimethyl orthoacetate vs. triethyl orthoacetate) can also impact the diastereoselectivity of the reaction [].
Q6: What analytical techniques are commonly used to characterize and quantify triethyl orthoacetate?
A7: Gas chromatography (GC) is a widely employed technique for the analysis of triethyl orthoacetate purity []. Other common techniques include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide valuable information about the compound's structure, purity, and composition.
Q7: Are there any viable alternatives to triethyl orthoacetate in its various applications?
A9: Depending on the specific application, alternative reagents like other orthoesters (e.g., trimethyl orthoacetate, triethyl orthoformate) [], or different synthetic strategies might be considered.
Q8: What are potential future research directions for triethyl orthoacetate?
A8: Future research could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



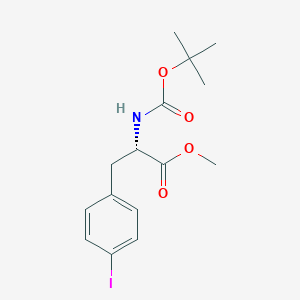

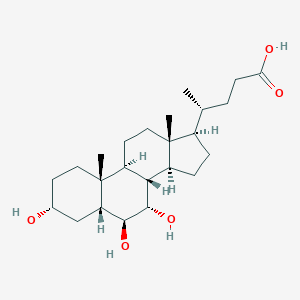


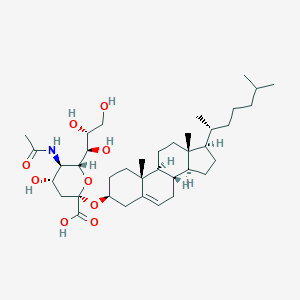
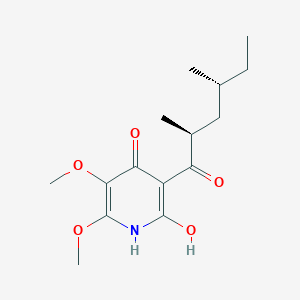
![(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B44190.png)

